![molecular formula C22H20ClN3O6S2 B2841834 Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 933192-53-1](/img/no-structure.png)

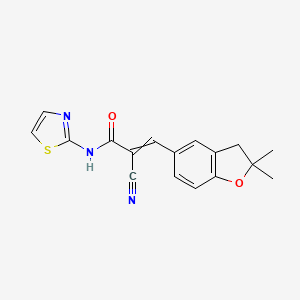

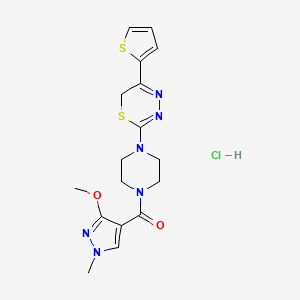

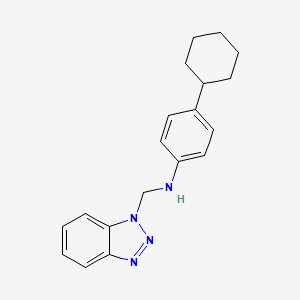

Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sulfonyl group could be introduced via a sulfonation reaction , and the pyrimidinone ring could be formed via a condensation reaction .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the sulfonyl group could undergo nucleophilic substitution reactions , and the pyrimidinone ring could participate in condensation or addition reactions .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Biodegradation

Research has shown the degradation pathways of compounds structurally related to Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate. For instance, Chlorimuron-ethyl, a compound with a similar sulfonylurea structure, is degraded by Aspergillus niger through cleavage of the sulfonylurea bridge, highlighting microbial transformation's role in environmental degradation. This process results in the formation of metabolites such as ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine, demonstrating a potential biodegradation pathway for related sulfonylurea herbicides in agricultural environments (Sharma, Banerjee, & Choudhury, 2012). Additionally, Rhodococcus sp. D310-1 has been shown to degrade chlorimuron-ethyl efficiently under optimized conditions, offering insights into microbial strategies for removing long-term residual herbicides from the environment (Li et al., 2016).

Antimicrobial Applications

Compounds with structural similarities to this compound have been explored for their antimicrobial potential. New quinazolines, for example, have shown promise as potential antimicrobial agents against a range of bacteria and fungi, indicating the broader applicability of such compounds in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).

Photostability and Photodegradation

The photostability of chlorimuron-ethyl, another structurally related compound, has been examined, revealing that photolysis in organic solvents can lead to various degradation products. This study on the photostability and photodegradation pathways of sulfonylurea herbicides can inform the environmental fate and safe use of related compounds, including this compound (Choudhury & Dureja, 1997).

Antioxidant Activity

Research into the synthesis and evaluation of compounds incorporating the this compound framework has indicated potential antioxidant activity. This suggests that modifications to the core structure could yield derivatives with beneficial biological activities, including antioxidative properties, which could have implications for pharmaceutical development (George et al., 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl chloroformate", "3-chloro-4-methylbenzenesulfonyl chloride", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-aminobenzoic acid with ethyl chloroformate in the presence of triethylamine and pyridine to form ethyl 4-aminobenzoate.", "Step 2: Protection of the amino group of ethyl 4-aminobenzoate with acetic anhydride in the presence of N,N-dimethylformamide to form ethyl N-acetyl-4-aminobenzoate.", "Step 3: Deprotection of the sulfonyl chloride group of 3-chloro-4-methylbenzenesulfonyl chloride with sodium hydroxide to form 3-chloro-4-methylbenzenesulfonic acid.", "Step 4: Coupling of 3-chloro-4-methylbenzenesulfonic acid with thiourea in the presence of potassium carbonate to form 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Step 5: Protection of the thiol group of 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with ethyl chloroformate in the presence of triethylamine and pyridine to form ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 6: Purification of the final compound by recrystallization from ethanol." ] } | |

CAS-Nummer |

933192-53-1 |

Molekularformel |

C22H20ClN3O6S2 |

Molekulargewicht |

521.99 |

IUPAC-Name |

ethyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H20ClN3O6S2/c1-3-32-21(29)14-5-7-15(8-6-14)25-19(27)12-33-22-24-11-18(20(28)26-22)34(30,31)16-9-4-13(2)17(23)10-16/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |

InChI-Schlüssel |

DSHPITIRTSSZOH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

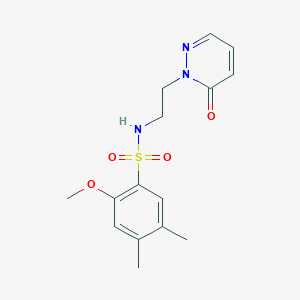

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

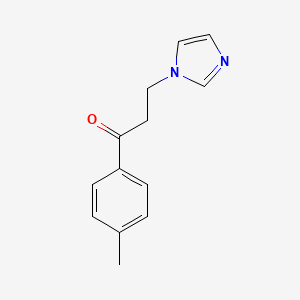

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)

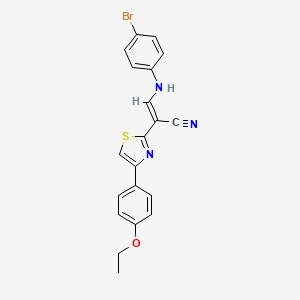

![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)

![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)

![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)